molecular formula C14H13NO2S2 B12513182 4-(1-(Pyridin-2-yldisulfaneyl)ethyl)benzoic acid

4-(1-(Pyridin-2-yldisulfaneyl)ethyl)benzoic acid

Cat. No.: B12513182
M. Wt: 291.4 g/mol
InChI Key: HEFNCAZDBNOWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Pyridin-2-yldisulfaneyl)ethyl)benzoic acid typically involves the reaction of 4-bromoethylbenzoic acid with pyridine-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the thiol group . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

4-(1-(Pyridin-2-yldisulfaneyl)ethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-(Pyridin-2-yldisulfaneyl)ethyl)benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-(Pyridin-2-yldisulfaneyl)ethyl)benzoic acid involves the interaction of its disulfide bond with thiol groups in biological molecules. This interaction can lead to the formation or reduction of disulfide bonds in proteins, affecting their structure and function. The compound can also act as a ligand, binding to metal ions and influencing their reactivity .

Comparison with Similar Compounds

Similar Compounds

    4-(1-(Pyridin-2-yldisulfanyl)ethyl)benzoic acid: Similar structure but different reactivity due to the presence of a disulfanyl group.

    4-(1-(Pyridin-2-ylthio)ethyl)benzoic acid: Contains a thioether linkage instead of a disulfide bond, leading to different chemical properties.

Uniqueness

4-(1-(Pyridin-2-yldisulfaneyl)ethyl)benzoic acid is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly useful in studies involving redox chemistry and protein disulfide bond formation.

Properties

IUPAC Name

4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S2/c1-10(18-19-13-4-2-3-9-15-13)11-5-7-12(8-6-11)14(16)17/h2-10H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFNCAZDBNOWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)SSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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